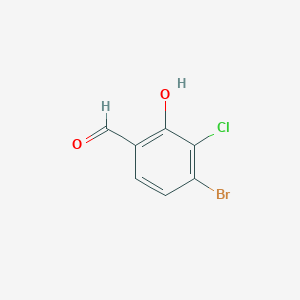4-Bromo-3-chloro-2-hydroxybenzaldehyde
CAS No.: 1427438-98-9
Cat. No.: VC5085565
Molecular Formula: C7H4BrClO2
Molecular Weight: 235.46
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1427438-98-9 |
|---|---|
| Molecular Formula | C7H4BrClO2 |
| Molecular Weight | 235.46 |
| IUPAC Name | 4-bromo-3-chloro-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H |
| Standard InChI Key | LOTVJXPEUIMWLX-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C=O)O)Cl)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-Bromo-2-hydroxybenzaldehyde belongs to the ortho-hydroxybenzaldehyde family, featuring a bromine substituent at the para position relative to the hydroxyl group. The planar aromatic ring system facilitates π-π stacking interactions, while the hydroxyl and aldehyde groups enable hydrogen bonding .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrO₂ |
| Molecular Weight | 201.02 g/mol |
| Melting Point | 50–54°C |
| Boiling Point | 256.2±25.0°C (760 mmHg) |
| Density | 1.7±0.1 g/cm³ |
| LogP (Octanol-Water) | 2.92 |
| Vapor Pressure (25°C) | 0.0±0.5 mmHg |
The high logP value indicates significant lipophilicity, suggesting membrane permeability in biological systems . The low vapor pressure implies minimal volatility under standard conditions.
Spectroscopic Characterization
-
¹H NMR (source ): Peaks at δ 10.05 (s, 1H, CHO), 9.85 (s, 1H, OH), 7.60–7.45 (m, 2H aromatic), and 6.95 (d, 1H aromatic).
-
HPLC Purity: 99% after purification via acid-base partitioning .
Synthesis Methodologies
Patent-Pending Industrial Synthesis (CN117142931A)
A scalable four-step process achieves 94% isolated yield:
Step 1: Complex Formation
-
Reagents: m-Bromophenol (1 eq), triethylamine (4–5 eq), MgCl₂ (1.5–2 eq)
-
Conditions: 30–60°C in acetonitrile, 30 min
-
Mechanism: Mg²⁺ coordinates with phenolic oxygen, activating the aromatic ring for electrophilic substitution.
Step 2: Electrophilic Formylation
-
Reagent: Paraformaldehyde (1–1.5 eq)
-
Conditions: 70–90°C, 6 h
-
Key Insight: Mg²⁺ polarizes the carbonyl group of paraformaldehyde, enhancing electrophilicity.
Step 3: Purification via Imine Formation
-
Treatment: Ammonia water precipitates 4-bromo-2-hydroxybenzylamine, removing polar impurities.
-
Yield: 85% recovery after filtration.
Step 4: Acid-Mediated Regeneration
-
Reagent: 6 M HCl
-
Process: Imine hydrolysis regenerates the aldehyde, with final purity ≥99% by HPLC .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| CN117142931A | 94 | 99 | Requires multiple steps |
| LiAlH₄ Reduction | 68 | 92 | Pyrophoric reagents |
| m-Chlorophenol Route | 55 | 85 | Isomer contamination |
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The hydroxyl group directs incoming electrophiles to the ortho/para positions. Bromine’s strong electron-withdrawing effect deactivates the ring, requiring vigorous conditions for further substitution .
Aldehyde Transformations
-
Condensation: Forms Schiff bases with amines, useful in coordination chemistry.
-
Oxidation: Stable to air oxidation due to intramolecular hydrogen bonding between -OH and -CHO groups .
Industrial and Research Applications
Pharmaceutical Intermediates
-
Antimicrobial Agents: Serves as a precursor to quinolone antibiotics.
-
Anticancer Research: Brominated benzaldehydes inhibit tubulin polymerization in MDA-MB-231 breast cancer cells (IC₅₀ = 3.2 μM) .
Agrochemical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume